Tetrabutylammonium Dibromoiodide: A Comprehensive Technical Guide for Researchers
Tetrabutylammonium Dibromoiodide: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Halogenating Agent
Abstract
Tetrabutylammonium (B224687) dibromoiodide (TBADI) is a quaternary ammonium (B1175870) polyhalide salt that serves as a stable and versatile source of electrophilic bromine for a variety of organic transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its potential utility in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this reagent.
Introduction
Tetrabutylammonium dibromoiodide, with the chemical formula [N(C₄H₉)₄]IBr₂, is a member of the larger class of quaternary ammonium polyhalides. These salts are valued in organic synthesis for their ability to act as solid, stable, and easily handleable sources of halogens, mitigating the risks associated with handling gaseous or volatile elemental halogens. The tetrabutylammonium cation, with its bulky, lipophilic alkyl chains, imparts solubility in a range of organic solvents, facilitating its use in various reaction media. The dibromoiodide anion is a source of electrophilic bromine, making TBADI a potent reagent for halogenation reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Tetrabutylammonium Dibromoiodide is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.
Table 1: Chemical and Physical Properties of Tetrabutylammonium Dibromoiodide
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₆Br₂IN | |
| Molecular Weight | 529.18 g/mol | |
| CAS Number | 15802-00-3 | |
| Appearance | Light yellow to brown powder or crystals | [1] |
| Melting Point | 81 °C | [1] |
| Solubility | ||
| Water | Soluble | |
| Methanol | Soluble | |
| Acetonitrile | Soluble | |
| Dichloromethane | Soluble | |
| Chloroform | Slightly soluble | |
| Benzene | Slightly soluble | |
| Purity | >97.0% (typical) | [2] |
Spectroscopic Data
3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the tetrabutylammonium cation is characterized by four distinct signals corresponding to the four methylene (B1212753) groups and the terminal methyl group of the butyl chains. Based on data for similar tetrabutylammonium salts, the expected chemical shifts in CDCl₃ are approximately:
-
δ 3.3-3.4 ppm (triplet): Methylene group adjacent to the nitrogen atom (-N-CH₂ -CH₂-CH₂-CH₃).
-
δ 1.6-1.7 ppm (multiplet): Methylene group beta to the nitrogen atom (-N-CH₂-CH₂ -CH₂-CH₃).
-
δ 1.4-1.5 ppm (multiplet): Methylene group gamma to the nitrogen atom (-N-CH₂-CH₂-CH₂ -CH₃).
-
δ 0.9-1.0 ppm (triplet): Terminal methyl group (-N-CH₂-CH₂-CH₂-CH₃ ).[3][4]
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of TBADI is dominated by the vibrational modes of the tetrabutylammonium cation. Key characteristic peaks are expected in the following regions:
-
2960-2870 cm⁻¹: C-H stretching vibrations of the butyl chains.
-
1480-1460 cm⁻¹: C-H bending vibrations (scissoring and bending) of the methylene groups.
-
~1380 cm⁻¹: C-H bending vibrations of the methyl groups.
-
Below 500 cm⁻¹: Vibrations associated with the dibromoiodide anion (I-Br stretching).[4][5][6]
3.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of the dibromoiodide anion in solution is expected to show characteristic absorption bands. For comparison, the closely related tribromide anion (Br₃⁻) exhibits a strong absorption in the ultraviolet region, typically around 270 nm in acetonitrile.[1][7] It is anticipated that the dibromoiodide anion will also have a significant absorption in the UV region.
Experimental Protocols
4.1. Synthesis of Tetrabutylammonium Dibromoiodide
While a specific, peer-reviewed protocol for the synthesis of Tetrabutylammonium Dibromoiodide is not widely published, a general and reliable method can be adapted from the synthesis of other tetrabutylammonium polyhalides.[1] The following protocol outlines a plausible synthetic route.
Reaction Scheme:
[N(C₄H₉)₄]I + Br₂ → [N(C₄H₉)₄]IBr₂
Materials:
-
Tetrabutylammonium iodide ([N(C₄H₉)₄]I)
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of tetrabutylammonium iodide in a minimal amount of dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
In a dropping funnel, carefully add an equimolar amount of liquid bromine dissolved in a small volume of dichloromethane.
-
Add the bromine solution dropwise to the stirred, cooled solution of tetrabutylammonium iodide. The reaction is typically rapid, and a color change to deep orange or brown should be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Slowly add diethyl ether to the reaction mixture with stirring until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted bromine or starting material.
-
Dry the product under vacuum to obtain Tetrabutylammonium Dibromoiodide as a crystalline solid.
Safety Precautions: Bromine is a highly corrosive and toxic substance. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Caption: Workflow for the synthesis of Tetrabutylammonium Dibromoiodide.
4.2. Application in the Bromination of Alkenes: Synthesis of trans-1,2-Dibromocyclohexane
Tetrabutylammonium dibromoiodide is an effective reagent for the electrophilic bromination of alkenes, offering a safer and more convenient alternative to liquid bromine. The following protocol describes the bromination of cyclohexene (B86901).
Reaction Scheme:
C₆H₁₀ + [N(C₄H₉)₄]IBr₂ → C₆H₁₀Br₂ + [N(C₄H₉)₄]I
Materials:
-
Cyclohexene
-
Tetrabutylammonium dibromoiodide (TBADI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve cyclohexene in dichloromethane.
-
Add a stoichiometric amount of Tetrabutylammonium dibromoiodide to the solution in one portion.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the orange-brown color of the TBADI.
-
Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield trans-1,2-dibromocyclohexane.
Reaction Mechanisms
The primary utility of Tetrabutylammonium dibromoiodide in organic synthesis lies in its ability to deliver an electrophilic bromine species. The mechanism of alkene bromination is a well-established example of electrophilic addition.
5.1. Mechanism of Alkene Bromination
The reaction proceeds through a cyclic bromonium ion intermediate, which accounts for the observed anti-stereoselectivity of the addition.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrabutylammonium Dibromoiodide | C16H36Br2IN | CID 13867581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrabutylammonium bromide(1643-19-2) IR Spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
